REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([I:16])=[C:4]([C:13](O)=[O:14])[C:5]([I:12])=[C:6]([C:10]=1[I:11])[C:7](O)=[O:8].[Cl-:17].[Cl:18]C1N(C)CC[NH+]1C>>[NH2:1][C:2]1[C:3]([I:16])=[C:4]([C:13]([Cl:18])=[O:14])[C:5]([I:12])=[C:6]([C:10]=1[I:11])[C:7]([Cl:17])=[O:8] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C(=C(C(=O)O)C1I)I)C(=O)O)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].ClC1[NH+](CCN1C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(C(=C(C(=O)Cl)C1I)I)C(=O)Cl)I
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |